2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
Description
This compound is a hybrid heterocyclic molecule featuring a 4,5-diphenyl-1,3-oxazole core linked via an amino-oxoethyl group to a 4-methylpiperazine carbodithioate moiety. The 4,5-diphenyloxazole scaffold is structurally rigid and aromatic, contributing to π-π stacking interactions in molecular recognition processes .
Properties
IUPAC Name |
[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-26-12-14-27(15-13-26)23(30)31-16-19(28)24-22-25-20(17-8-4-2-5-9-17)21(29-22)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNMIDSDMQHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be amine oxidase copper containing 3 , and transient receptor potential ankyrin 1 and vanilloid 1 (TRPV1) receptors . These targets play crucial roles in various biological processes, including pain sensation and inflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a decrease in the production of certain biochemicals that are responsible for pain and inflammation.
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting the activity of cyclooxygenase, the compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
It is known that under acidic conditions, it is transformed to the cyclooxygenase inhibitor oxaprozin. The impact of this transformation on the compound’s bioavailability is yet to be determined.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain. This makes the compound potentially useful in the treatment of conditions such as osteoarthritis and rheumatoid arthritis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the pH of the environment can affect the transformation of the compound to oxaprozin. .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-methylacetamide (CAS 565439-67-0)
- Structural Difference : Replaces the carbodithioate group with a sulfanyl (–S–) and acetamide (–N–CO–CH3).
- Implications: Reduced metal-binding capacity compared to the carbodithioate. Higher hydrolytic stability due to the absence of the reactive dithiocarbamate group. Potential for altered biological targeting (e.g., kinase vs. protease inhibition) .
[2-(2-Methyl-1H-indol-3-yl)-2-oxoethyl] 4-benzylpiperazine-1-carbodithioate
- Structural Difference : Substitutes the 4,5-diphenyloxazole with a 2-methylindole ring and replaces the 4-methylpiperazine with a benzylpiperazine.
- Implications :
1-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]piperazine hydrochloride (CAS 33161-87-4)
- Structural Difference: Lacks the carbodithioate and amino-oxoethyl linker; instead, a methylene bridge connects the oxazole to piperazine.
- Implications :
Functional Group Comparisons
| Compound | Key Functional Groups | Potential Applications | Stability |
|---|---|---|---|
| Target compound | Carbodithioate, 4,5-diphenyloxazole | Enzyme inhibition, metal chelation | Moderate (prone to hydrolysis) |
| 2-[(4,5-Diphenyloxazol-2-yl)sulfanyl]-N-methylacetamide | Sulfanyl, acetamide | Kinase/protease inhibition | High |
| [2-(2-Methylindol-3-yl)-2-oxoethyl] carbodithioate | Carbodithioate, indole | Neurotransmitter receptor modulation | Moderate |
| 1-[(4,5-Diphenyloxazol-2-yl)methyl]piperazine | Piperazine hydrochloride | Antibacterial/antifungal agents | High (salt form) |
Pharmacological and Biochemical Insights
- SZV 1287 ([3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime]) is a semicarbazide-sensitive amine oxidase (SSAO) inhibitor . The target compound’s carbodithioate group may enhance SSAO binding via sulfur-metal interactions, though this requires experimental validation.
- Ethyl 4-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamido]benzoate () shares an acetamido linker but uses a thiazole core. Thiazoles are associated with antidiabetic and antimicrobial activity, suggesting divergent therapeutic pathways compared to oxazole derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
